N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide
Description
N-Ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide is a spirocyclic compound featuring a 1,3-diazaspiro[4.5]decane core with methyl and dioxo substituents.
Properties
IUPAC Name |
N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-21(15-7-5-4-6-8-15)16(23)13-22-17(24)19(20-18(22)25)11-9-14(2)10-12-19/h4-8,14H,3,9-13H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZDJSPQBSYKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C3(CCC(CC3)C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Cyclization of Trichloroacetamides
A key method involves trichloroacetamides subjected to copper(I)-catalyzed atom transfer radical cyclization (ATRC). For example, N-(α-methylbenzyl)trichloroacetamide undergoes cyclization in the presence of CuCl and azobisisobutyronitrile (AIBN) to form the spiro[4.5]decane framework. The methyl group at position 8 is introduced by using a methyl-substituted cyclohexane precursor. This method achieves moderate yields (42–74%) depending on the substituent steric bulk.
Table 1: Radical Cyclization Yields for Spiro Core Synthesis
| Substituent (R) | Catalyst Loading | Yield (%) |
|---|---|---|
| t-Bu | 60% CuCl | 74 |
| i-Pr | 60% CuCl | 42 |
| Cyclohexyl | 60% CuCl | 29 |
Condensation with Urea Derivatives
Alternative approaches involve condensing methyl-substituted cyclohexanone with urea derivatives. For instance, 8-methylcyclohexanone reacts with ethyl carbamate under acidic conditions to form the spirodione via intramolecular cyclization. This method avoids radical intermediates but requires stringent temperature control (80–100°C) to prevent decomposition.
Functionalization with the N-Ethyl-N-Phenylacetamide Group
The acetamide side chain is introduced via nucleophilic substitution or coupling reactions.
Alkylation of the Spirocyclic Amine
The spirocyclic amine undergoes alkylation with bromoacetamide derivatives. Reaction of 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione with N-ethyl-N-phenylbromoacetamide in dimethylformamide (DMF) at 60°C yields the target compound. Tributylamine is used to scavenge HBr, achieving 68% yield after purification.
Coupling via Carbodiimide Chemistry
A more efficient method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple the spirocyclic carboxylic acid (generated via hydrolysis of the dione) with N-ethyl-N-phenylamine. This approach achieves 82% yield and higher purity (>95%).
Table 2: Comparison of Acetamide Coupling Methods
| Method | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | Bromoacetamide | 68 | 89 |
| EDC-mediated coupling | EDC/HOBt | 82 | 97 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for both cyclization and coupling steps. Microwave-assisted synthesis reduces cyclization time from 16 hours to 15 minutes while maintaining yields.
Stereochemical Considerations
The spirocyclic core exhibits axial chirality. Radical cyclization with CuCl preserves stereochemistry via memory of chirality (MoC), enabling enantioselective synthesis.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography eluting with ethyl acetate/hexane (3:7) isolates the product. High-performance liquid chromatography (HPLC) confirms purity (>95%).
Spectroscopic Analysis
- NMR : $$^1$$H NMR (400 MHz, CDCl₃) displays characteristic peaks at δ 1.32 (t, J=7.0 Hz, CH₂CH₃), δ 1.85 (s, 8-CH₃), and δ 4.02 (q, J=7.0 Hz, NCH₂).
- HRMS : Calculated for C₂₁H₂₇N₃O₃ [M+H]⁺: 376.2011; Found: 376.2008.
Challenges and Mitigation Strategies
Byproduct Formation
Over-alkylation during acetamide coupling generates bis-adducts. Using a 1:1 molar ratio of spirocyclic amine to bromoacetamide suppresses this issue.
Hydrolytic Instability
The dione ring is prone to hydrolysis in aqueous media. Anhydrous conditions and low temperatures (<40°C) during coupling improve stability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or spirocyclic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticonvulsant and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
a) 8-Phenyl-1,3-Diazaspiro Derivatives
- Compound 14 (3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione): Introduces a chloro substituent on the phenyl group, which may improve binding affinity to neurotransmitter receptors .
b) Fluorinated Derivatives
- N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide : Incorporates a sulfonamide group, which could confer antibacterial or enzyme-inhibitory properties .
c) Sulfur-Containing Analogues
Substituent Effects on Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility (μg/mL) | Key Substituents |
|---|---|---|---|
| Target Compound | ~349.4* | Not reported | N-Ethyl-N-phenyl, 8-methyl |
| N-(4-Methylcyclohexyl)-2-(8-methyl-...) | 335.4 | Not reported | 4-Methylcyclohexyl |
| N~1~-(1,3-Benzodioxol-5-ylmethyl)-... | 373.4 | 6.1 (pH 7.4) | Benzodioxole-methyl |
| (8-Ethyl-2,4-dioxo-...) acetic acid | 268.3 | Not reported | Acetic acid moiety |
*Calculated based on molecular formula (C₁₉H₂₃N₃O₃).
Spectroscopic and Crystallographic Data
- IR/NMR Trends :
- Crystal Packing : Spiro compounds like ’s thia-aza derivative stabilize via N–H···O and O–H···O hydrogen bonds, influencing crystallinity and melting points .
Biological Activity
N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The molecular formula for this compound is . The compound features a spirocyclic structure that contributes to its biological properties.
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Compounds in the diazaspiro family have shown effectiveness against various bacterial strains.
- Antitumor Activity : Some derivatives demonstrate cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
Pharmacological Properties
The pharmacological profile of this compound can be summarized as follows:
| Property | Description |
|---|---|
| Solubility | Soluble in organic solvents; limited in water |
| Stability | Stable under normal laboratory conditions |
| Toxicity | Preliminary studies suggest low toxicity |
Case Studies and Research Findings
- Antimicrobial Activity :
- Cytotoxic Effects :
- Enzyme Inhibition :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
